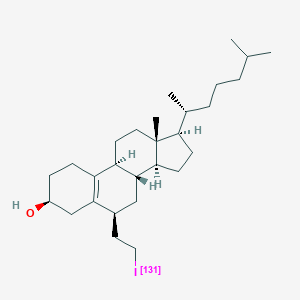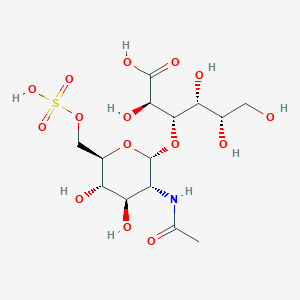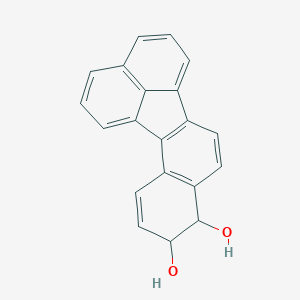![molecular formula C21H26N2O3S2 B012876 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide CAS No. 106939-06-4](/img/structure/B12876.png)
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide is a metabolite of thioridazine, a typical antipsychotic drug. It belongs to the class of phenothiazines and is known for its pharmacological activity, which is believed to be more potent than its parent compound, thioridazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide can be synthesized through the oxidation of thioridazine. One common method involves the use of dimethyl carbonate as a green solvent, which facilitates the oxidation process under mild conditions . Another approach is the aerobic oxidation of aryl sulfides in the presence of aliphatic aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst . These methods are advantageous due to their selectivity and high yields.
Industrial Production Methods
Industrial production of sulforidazine-5-sulfoxide typically involves large-scale oxidation processes. The use of metal-free aerobic oxidation methods is preferred due to their environmental benefits and cost-effectiveness . These methods ensure the efficient production of sulforidazine-5-sulfoxide with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Deoxygenation to sulfides.
Substitution: Reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Aldehyde-promoted aerobic oxidation using NHPI as a catalyst.
Reduction: Use of transition metal complexes, electrophilic reagents, and Lewis acids.
Substitution: Acid anhydride-activated sulfoxides reacting with nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various substituted sulfoxides.
Wissenschaftliche Forschungsanwendungen
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide has several scientific research applications:
Wirkmechanismus
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide exerts its effects by inhibiting penicillin-binding proteins (PBP3 and PBP2a) in bacteria, which disrupts cell wall synthesis and leads to bacterial cell death . This mechanism is particularly effective against antibiotic-resistant strains of bacteria, making it a valuable compound in the fight against antimicrobial resistance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioridazine: The parent compound of sulforidazine-5-sulfoxide, used as an antipsychotic agent.
Mesoridazine: Another metabolite of thioridazine, known for its potent pharmacological effects.
Uniqueness
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide is unique due to its enhanced antimicrobial activity compared to its parent compound, thioridazine . Its ability to inhibit penicillin-binding proteins makes it a promising candidate for developing new antimicrobial agents.
Eigenschaften
CAS-Nummer |
106939-06-4 |
|---|---|
Molekularformel |
C21H26N2O3S2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5-oxide |
InChI |
InChI=1S/C21H26N2O3S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(24)21-11-10-17(15-19(21)23)28(2,25)26/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 |
InChI-Schlüssel |
XUSQFEHCLFPAQN-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
Kanonische SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
Synonyme |
SFZ-5-SFX sulforidazine-5-sulfoxide sulforidazine-5-sulfoxide, (+-)-isomer sulforidazine-5-sulfoxide, (R*,R*)-(+-)-isomer sulforidazine-5-sulfoxide, (R*,S*)-(+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)





![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)




